Levistilide-A -

Levistilide-A

Catalog Number: EVT-10921315
CAS Number:
Molecular Formula: C24H28O4
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Levistilide A is derived from traditional herbal sources, specifically from the roots of certain umbelliferous plants. It belongs to the class of compounds known as phthalides, which are characterized by their unique aromatic structures. The classification of Levistilide A can be summarized as follows:

  • Chemical Class: Phthalide dimer
  • Natural Source: Umbelliferae family plants
  • Biological Activity: Anti-inflammatory, neuroprotective, hepatoprotective
Synthesis Analysis

Methods of Synthesis

Levistilide A can be synthesized through various methods, including extraction from natural sources and synthetic organic chemistry approaches. The extraction typically involves solvent extraction techniques followed by purification methods such as chromatography. Synthetic routes may include:

  1. Total Synthesis: Using organic synthesis techniques to construct the compound from simpler molecules.
  2. Semi-synthesis: Modifying naturally occurring precursors to yield Levistilide A.

Technical Details

The synthesis often requires specific conditions such as temperature control and the use of catalysts to facilitate reactions. For example, total synthesis may involve multiple steps, including cyclization and functional group transformations to achieve the desired molecular structure.

Molecular Structure Analysis

Structure

Levistilide A is characterized by its unique phthalide structure, which consists of a fused aromatic ring system. The molecular formula is typically represented as C18H18O4C_{18}H_{18}O_4.

Data

  • Molecular Weight: Approximately 298.34 g/mol
  • Structural Features: Contains hydroxyl groups and an ether linkage that contribute to its biological activity.
Chemical Reactions Analysis

Levistilide A participates in several chemical reactions that are crucial for its biological activity. Notable reactions include:

  1. Oxidation-Reduction Reactions: These reactions are significant in mediating its anti-inflammatory properties.
  2. Hydrolysis Reactions: Involving ester bonds that may influence its bioavailability and efficacy.

Technical Details

The reactivity of Levistilide A can be influenced by pH levels and the presence of other reactants in biological systems, leading to various metabolic pathways that enhance or diminish its therapeutic effects.

Mechanism of Action

Levistilide A exerts its effects through several mechanisms:

  1. Inhibition of Inflammatory Cytokines: It suppresses the production of key inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated microglia.
  2. Modulation of Cell Signaling Pathways: Levistilide A influences pathways like AMPK/mTOR and PI3K/AKT, which are critical for cell survival and proliferation.

Data

In studies involving human umbilical vein endothelial cells (HUVECs), Levistilide A treatment resulted in increased cell viability and reduced markers of oxidative stress, indicating its protective role in vascular health .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Stable under neutral pH conditions but may degrade under extreme acidic or basic environments.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for phthalides.
Applications

Levistilide A has several scientific applications:

  1. Pharmaceutical Development: Investigated for potential use in treating inflammatory diseases and conditions related to vascular dysfunction.
  2. Neuroprotection Research: Explored for its ability to protect neurons against oxidative stress and inflammation.
  3. Hepatoprotective Studies: Demonstrated effectiveness in reducing liver fibrosis through inhibition of hepatic stellate cell activation .
Pharmacological Activities of Levistilide A in Neurodegenerative Disease Models

Modulation of Microglial Polarization in Parkinson’s Disease Pathogenesis

Microglia, the resident immune cells of the central nervous system, undergo polarization into pro-inflammatory M1 or anti-inflammatory M2 phenotypes in Parkinson’s disease. Levistilide A exerts profound effects on this dynamic by reprogramming microglial glucose metabolism and inflammatory signaling.

Suppression of M1 Pro-Inflammatory Phenotype via Adenosine Monophosphate-Activated Protein Kinase/Mechanistic Target of Rapamycin Pathway Regulation

In lipopolysaccharide-induced models, Levistilide A significantly reduces key M1 markers including inducible nitric oxide synthase, interleukin-6, tumor necrosis factor-α, and interleukin-1β at both protein and messenger RNA levels (p < 0.001 vs. lipopolysaccharide-only groups) [2] [9]. Mechanistically, it reverses the Warburg effect—a metabolic shift to glycolysis characteristic of M1 microglia—by modulating the adenosine monophosphate-activated protein kinase/mechanistic target of rapamycin signaling axis. Levistilide A increases phosphorylation of adenosine monophosphate-activated protein kinase while suppressing mechanistic target of rapamycin activation, thereby normalizing mitochondrial respiration and reducing lactate production. This metabolic reprogramming diminishes reactive oxygen species generation by 45–62% (p < 0.001) and inhibits nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation, disrupting the pro-inflammatory cascade [9] [10].

Preservation of M2 Anti-Inflammatory Function in Lipopolysaccharide-Induced Neuroinflammation

Crucially, Levistilide A does not suppress M2 anti-inflammatory markers such as arginase-1, interleukin-1 receptor antagonist, interleukin-10, or chitinase-like protein YM1 (p > 0.05) [9]. In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson’s disease models, Levistilide A reduces microglial activation in the substantia nigra pars compacta and striatum while preserving tyrosine hydroxylase-positive dopaminergic neurons. This dual action—suppressing M1 while sparing M2 polarization—confers neuroprotection by maintaining tissue repair functions and mitigating neurotoxic inflammation [3] [9].

Table 1: Effects of Levistilide A on Microglial Markers in Parkinson’s Disease Models

PhenotypeKey MarkersChange with LipopolysaccharideEffect of Levistilide A
M1 Pro-inflammatoryInterleukin-6, Tumor necrosis factor-α, inducible nitric oxide synthase↑↑↑ (p<0.001)Significant suppression (p<0.001)
M2 Anti-inflammatoryArginase-1, Interleukin-10, Chitinase-like protein YM1Unchanged or ↑No significant inhibition (p>0.05)
Metabolic reprogrammingGlycolytic flux, Lactate production↑↑↑Normalization via adenosine monophosphate-activated protein kinase activation

Neuroprotective Efficacy in Alzheimer’s Disease Models

Janus Kinase 2/Signal Transducer and Activator of Transcription 3 Signaling Inhibition and Cognitive Impairment Reversal

Levistilide A ameliorates cognitive deficits in scopolamine-induced Alzheimer’s disease mice by targeting the Janus kinase 2/signal transducer and activator of transcription 3 pathway [1] [6]. Network pharmacology analyses predicted this pathway as a key target, which was experimentally validated: Levistilide A inhibits phosphorylation of Janus kinase 2 and signal transducer and activator of transcription 3, reducing nuclear translocation of signal transducer and activator of transcription 3 in vitro and in vivo. Consequently, it suppresses neurotoxic cytokines (interleukin-1β, interleukin-6, tumor necrosis factor-α) while elevating anti-inflammatory interleukin-4 and interleukin-10 [1]. In Morris water maze tests, Levistilide A-treated mice (15 mg/kg) showed 55–70% shorter escape latencies and 2.3-fold more platform crossings versus scopolamine-only groups (p < 0.01), indicating reversal of spatial memory deficits [6]. This correlates with restored cholinergic system function and reduced neuronal apoptosis.

Amelioration of Amyloid-Beta-Induced Synaptic Dysfunction

Levistilide A counters amyloid-beta-induced synaptic toxicity by modulating glutamate receptor trafficking and neuroinflammation [5] [8]. Conditioned medium from Levistilide A-treated microglia enhances viability of SH-SY5Y and HT-22 neuronal cells by 40–60% (p < 0.05) and reverses amyloid-beta-mediated suppression of long-term potentiation—a cellular correlate of memory [1]. Mechanistically, it reduces amyloid-beta oligomer-induced internalization of N-methyl-D-aspartate receptors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, preventing calcium dyshomeostasis and synaptic spine loss. Additionally, by shifting microglia from pro-inflammatory M1 to neuroprotective M2 phenotypes, Levistilide A lowers amyloid-beta-induced reactive oxygen species and normalizes glutamate uptake, reducing excitotoxicity [5] [8].

Table 2: Impact of Levistilide A on Synaptic Function Parameters in Alzheimer’s Models

Synaptic ParameterAmyloid-Beta-Induced PathologyEffect of Levistilide ACellular Outcome
N-methyl-D-aspartate receptor traffickingInternalization & extrasynaptic localization↑ Surface expressionRestored calcium homeostasis
Long-term potentiationSuppression (~60–70%)Normalization (p<0.01)Improved synaptic plasticity
Neuronal viabilityReduced by 40–50%↑ Viability (p<0.05)Neuroprotection
Microglial phenotypeDominant M1 polarizationShift to M2 phenotypeReduced pro-inflammatory cytokines

Properties

Product Name

Levistilide-A

IUPAC Name

(1S,2S,10S,11S)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/t14-,15+,21-,24+/m1/s1

InChI Key

UBBRXVRQZJSDAK-QMPIHYFESA-N

Canonical SMILES

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1

Isomeric SMILES

CCCC=C1C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]35C(=C4)C(=O)OC5=CCCC)C(=O)O1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.